![molecular formula C5H9NO3 B10779344 4-Hydroxyproline CAS No. 25249-07-4](/img/structure/B10779344.png)
4-Hydroxyproline
Overview
Description
4-Hydroxyproline is a naturally occurring amino acid derivative, primarily found in collagen, the main structural protein in connective tissues. It plays a crucial role in the stability of collagen’s triple-helix structure, contributing to the strength and integrity of connective tissues such as skin, bone, and cartilage . This compound is also involved in various physiological processes, including cell signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyproline can be synthesized through several methods. One common approach involves the hydroxylation of proline residues in proteins. This process is catalyzed by prolyl hydroxylase enzymes, which require oxygen, iron, and ascorbate as cofactors . Another method involves the chemical synthesis of this compound from proline through hydroxylation reactions using specific reagents and catalysts .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For example, Escherichia coli can be genetically engineered to enhance the production of this compound by optimizing the metabolic pathways and fermentation conditions . This method has proven to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyproline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its role in biochemical processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under specific conditions to form various derivatives.
Major Products: The major products formed from these reactions include various hydroxylated and aminated derivatives of this compound, which have significant applications in pharmaceuticals and biochemistry .
Scientific Research Applications
Biochemical Marker in Disease Research
4-Hydroxyproline has emerged as a potential biochemical marker for various diseases, particularly those involving collagen metabolism. Elevated levels of this compound in urine have been linked to conditions such as scleroderma and other fibrotic diseases. Research indicates that monitoring urinary this compound can provide insights into collagen turnover and tissue remodeling processes, which are crucial in understanding disease progression and treatment efficacy .
Case Study: Scleroderma
A study highlighted the synthesis of this compound in scleroderma cell cultures, demonstrating that inhibiting prolyl hydroxylation could reduce collagen deposition in tissues affected by this disease. The use of structural analogs of cofactors for prolyl 4-hydroxylase showed promise as potential antifibrotic agents .
Role in Collagen Biosynthesis
As a critical component of collagen, this compound plays an essential role in stabilizing the triple helix structure of collagen fibers. Its presence is vital for the proper synthesis and secretion of procollagen molecules under physiological conditions. The enzymatic conversion of proline to this compound is catalyzed by prolyl 4-hydroxylase, which requires specific cofactors such as ferrous ions and ascorbate .
Table: Enzymatic Requirements for Hydroxylation
Enzyme | Substrate | Cofactors Required |
---|---|---|
Prolyl 4-Hydroxylase | Proline | Ferrous ion, α-Ketoglutarate, Ascorbate |
Biomedical Applications
The biomedical field has seen innovative uses of this compound in developing biomimetic materials and biodegradable polymers. These materials are designed to mimic the properties of natural collagen and are used in tissue engineering and regenerative medicine.
Case Study: Hydroxyproline-Derived Polymers
Research has demonstrated that incorporating this compound into polymer scaffolds enhances their biocompatibility and mechanical properties. These polymers can be utilized for various applications, including drug delivery systems and wound healing .
Food Science
In food science, this compound is studied for its role in protein metabolism and its potential health benefits when consumed through dietary sources. It is particularly abundant in collagen-rich foods such as bone broth and gelatin.
Table: Sources of this compound
Food Source | Approximate Content (mg/100g) |
---|---|
Bone Broth | 400-600 |
Gelatin | 300-500 |
Fish Skin | 200-300 |
Microbial Metabolism
Recent studies have uncovered the role of gut microbiota in the anaerobic metabolism of trans-4-hydroxyproline. Specific gut microbes possess enzymes that convert this amino acid into other metabolites, which may influence gut health and microbial balance .
Case Study: Gut Microbial Enzyme Activity
Research identified a glycyl radical enzyme responsible for the anaerobic metabolism of trans-4-hydroxyproline in gut bacteria, suggesting that this metabolic pathway could play a role in colonization resistance against pathogens like Clostridioides difficile .
Mechanism of Action
4-Hydroxyproline exerts its effects primarily through its incorporation into collagen. The hydroxylation of proline residues in collagen is essential for the stability and function of the collagen triple helix . This modification enhances the thermal stability of collagen and its resistance to enzymatic degradation . Additionally, this compound plays a role in cell signaling pathways, influencing cell growth, differentiation, and survival .
Comparison with Similar Compounds
4-Hydroxyproline is unique among amino acids due to its hydroxyl group, which imparts distinct structural and functional properties. Similar compounds include:
3-Hydroxyproline: Another hydroxylated derivative of proline, but with the hydroxyl group at the 3-position instead of the 4-position.
5-Hydroxyproline: A less common derivative with the hydroxyl group at the 5-position.
Compared to these compounds, this compound is more abundant in collagen and has a more significant impact on collagen stability and function .
Biological Activity
4-Hydroxyproline (4-Hyp) is a non-proteinogenic amino acid derived from proline through hydroxylation, primarily found in collagen and other proteins. It plays a crucial role in the structural integrity and stability of collagen, influencing various biological processes. This article reviews the biological activities of this compound, focusing on its metabolic pathways, physiological roles, and therapeutic potentials.
Metabolism and Physiological Role
This compound is synthesized from proline by prolyl hydroxylase enzymes, which require oxygen and ascorbic acid as cofactors. This post-translational modification is essential for collagen stability, as it contributes to the formation of hydrogen bonds within the triple helix structure of collagen fibers. The hydroxylation of proline residues enhances the thermal stability of collagen, making it more resilient under physiological conditions .
Table 1: Key Enzymes in Hydroxyproline Metabolism
Bioactivity and Therapeutic Applications
Recent studies have highlighted various bioactive properties of this compound:
- Collagen Synthesis : 4-Hyp is integral to collagen synthesis, promoting fibroblast activity and enhancing wound healing processes .
- Antioxidant Properties : Research indicates that 4-Hyp may exhibit antioxidant effects, helping to mitigate oxidative stress in cells .
- Tissue Engineering : Hydrogels derived from 4-Hyp have shown promise in tissue engineering applications due to their biocompatibility and ability to support cell adhesion and migration .
Case Study: Tissue Engineering with Hydrogel Composites
A study demonstrated that peptide hydrogels containing 4-Hyp exhibited enhanced mechanical properties and degradation rates when subjected to collagenase IV. This resulted in improved cell viability and migration within the hydrogel matrix, making it suitable for injectable tissue engineering materials .
Microbial Metabolism of this compound
Recent discoveries have unveiled microbial pathways for the anaerobic metabolism of 4-Hyp. Specific gut bacteria utilize this compound through a glycyl radical enzyme mechanism, converting it into proline via a series of enzymatic reactions. This pathway not only highlights the ecological significance of 4-Hyp but also its potential role in gut health .
Properties
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861573 | |
Record name | 4-Hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | cis-Hydroxyproline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12543 | |
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CAS No. |
18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |
Record name | N-Hydroxy-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Proline, cis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Proline, homopolymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206304 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-4-Hydroxy-L-proline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3398-22-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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